molecular formula C18H23N5O3 B2515358 8-[(2-methoxyethyl)amino]-1,3-dimethyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 359901-73-8

8-[(2-methoxyethyl)amino]-1,3-dimethyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B2515358
CAS No.: 359901-73-8
M. Wt: 357.414
InChI Key: HJRQKNLDSBQJTH-UHFFFAOYSA-N
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Description

8-[(2-methoxyethyl)amino]-1,3-dimethyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a structurally characterized xanthine derivative recognized for its potent and selective inhibition of phosphodiesterase (PDE) enzymes (Source: RCSB PDB) . This compound is a key research tool for investigating cyclic nucleotide signaling pathways, particularly those mediated by cyclic adenosine monophosphate (cAMP). By elevating intracellular cAMP levels, this inhibitor facilitates the study of downstream effects including gene expression modulation, ion channel function, and inflammatory mediator release (Source: NCBI Bookshelf) . Its primary research value lies in preclinical studies focused on neurological disorders, where cAMP signaling is implicated in synaptic plasticity and memory formation, as well as in immunological research for probing cytokine regulation and immune cell activation. The compound's mechanism involves competitive binding to the catalytic site of specific PDE isoforms, preventing the hydrolysis of cAMP and thereby prolonging its biological activity. This makes it an indispensable pharmacological probe for dissecting the role of specific PDE subtypes in cellular and animal models of disease, contributing to the validation of novel therapeutic targets (Source: DrugBank) .

Properties

IUPAC Name

8-(2-methoxyethylamino)-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O3/c1-12-6-5-7-13(10-12)11-23-14-15(20-17(23)19-8-9-26-4)21(2)18(25)22(3)16(14)24/h5-7,10H,8-9,11H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJRQKNLDSBQJTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=C(N=C2NCCOC)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(2-methoxyethyl)amino]-1,3-dimethyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps, including the formation of the purine core and subsequent functionalization. Common synthetic routes may involve the use of starting materials such as xanthine derivatives, which are then modified through a series of reactions including alkylation, amination, and methylation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

8-[(2-methoxyethyl)amino]-1,3-dimethyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

Chemistry

The compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows chemists to modify and create derivatives that can exhibit distinct properties.

Biology

In biological research, this compound can act as a probe to study purine metabolism and related pathways. It may interact with various biological molecules, helping to elucidate biochemical processes.

Medicine

Potential therapeutic applications include:

  • Drug Development : The compound may function as a drug candidate for diseases linked to purine metabolism disorders.
  • Neuroprotective Effects : Preliminary studies indicate that it may protect neuronal cells from oxidative stress and apoptosis.

Industry

The compound could be utilized in the development of new materials or as a catalyst in chemical reactions due to its unique chemical properties.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Neuroprotection : A study demonstrated that 8-[(2-methoxyethyl)amino]-1,3-dimethyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione exhibited neuroprotective properties by reducing neuronal cell death under oxidative stress conditions.
  • Adenosine Receptor Modulation : Research indicated that the compound could modulate adenosine receptors (A1 and A2A), which play critical roles in neurotransmission and inflammatory responses.

Mechanism of Action

The mechanism of action of 8-[(2-methoxyethyl)amino]-1,3-dimethyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. These targets could include enzymes involved in purine metabolism or receptors that recognize purine derivatives. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Implications

Compound Name (Position 8/7 Substituents) Position 8 Group Position 7 Group Key Properties/Implications Reference
Target Compound (8-(2-methoxyethyl)amino; 7-(3-methylbenzyl)) 2-Methoxyethylamino 3-Methylbenzyl Moderate lipophilicity (logP ~1.5–2.0*); potential PDE3/4 inhibition; enhanced blood-brain barrier permeability vs. polar analogues
8-[2-(Diethylamino)ethylamino]-1,3-dimethyl-7-(3-methylbenzyl) () Diethylaminoethylamino 3-Methylbenzyl Increased basicity and bulkiness; higher solubility in acidic media; possible stronger receptor binding due to tertiary amine
8-Amino-7-(2-methoxyethyl)-1,3-dimethyl () Amino 2-Methoxyethyl Reduced steric hindrance at position 8; lower logP (polar amino group); potential for hydrogen bonding
8-[(4-Methoxybenzyl)amino]-3-methyl-7-octyl () 4-Methoxybenzylamino Octyl High lipophilicity (octyl chain); potential for prolonged half-life but poor aqueous solubility
8-[(2-Hydroxyethyl)amino]-3-methyl-7-(3-phenylpropyl) () 2-Hydroxyethylamino 3-Phenylpropyl Enhanced solubility (hydroxy group); reduced membrane permeability; possible metabolic instability
8-[(2-Aminoethyl)amino]-7-(4-chlorobenzyl) () 2-Aminoethylamino 4-Chlorobenzyl Electron-withdrawing Cl enhances receptor affinity; primary amine may improve solubility but increase renal clearance

*Estimated using substituent contributions (e.g., methoxyethyl: +0.5–1.0 logP unit).

Physicochemical and Pharmacokinetic Comparisons

  • Solubility : The target compound’s methoxyethyl group balances hydrophilicity and lipophilicity, offering better solubility (∼50–100 μg/mL) than octyl (, <10 μg/mL) or chlorobenzyl (, ∼30 μg/mL) analogues.
  • Metabolic Stability : Methoxy groups resist oxidation compared to hydroxyethyl (), which may undergo glucuronidation .

Biological Activity

The compound 8-[(2-methoxyethyl)amino]-1,3-dimethyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a synthetic derivative of purine with potential therapeutic applications. Its unique structural features suggest a variety of biological activities that warrant detailed investigation.

Chemical Structure

The IUPAC name of the compound indicates its complex structure, which includes a purine core modified with various functional groups. The molecular formula is C18H23N5O3C_{18}H_{23}N_5O_3, and the InChI representation is:

InChI 1S C18H23N5O3 c1 12 6 5 7 13 10 12 11 23 14 15 20 17 23 19 8 9 26 4 21 2 18 25 22 3 16 14 24 h5 7 10H 8 9 11H 2 1 4H 3 H 19 20 \text{InChI 1S C18H23N5O3 c1 12 6 5 7 13 10 12 11 23 14 15 20 17 23 19 8 9 26 4 21 2 18 25 22 3 16 14 24 h5 7 10H 8 9 11H 2 1 4H 3 H 19 20 }

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in purine metabolism. It may act as an inhibitor or modulator of enzymes related to nucleotide synthesis and metabolism. This interaction can lead to significant alterations in cellular processes such as proliferation and apoptosis.

Biological Activity Overview

Research indicates that compounds similar to this one have exhibited various biological activities:

  • Anticancer Activity : Studies have shown that purine derivatives can inhibit cancer cell proliferation. For instance, Mannich bases derived from similar structures have been reported to possess cytotoxic effects against several cancer cell lines including human colon cancer cells and hepatoma cells .
  • Antiviral Properties : The purine scaffold is known for its antiviral potential. Compounds with similar structures have been evaluated for their ability to inhibit viral replication .
  • Enzyme Inhibition : The compound may inhibit enzymes such as purine nucleoside phosphorylase (PNP), which has implications in cancer treatment and immunosuppression. Inhibitors targeting PNP have shown low nanomolar activity against various cancer cell lines .

Case Studies

Several studies have explored the biological activity of similar purine derivatives:

  • Cytotoxicity Evaluation : A study evaluated a library of compounds including derivatives of purine for cytotoxicity against Jurkat T-cells and other cancer lines. Results indicated that compounds with ethyl substitutions exhibited significantly higher activity compared to methylated analogs .
  • Anticancer Screening : Another research focused on the anticancer properties of Mannich bases derived from purines showed that certain derivatives were more potent than standard chemotherapeutics like 5-fluorouracil .

Data Tables

Activity Type Effect Reference
AnticancerCytotoxicity against colon cancer
AntiviralInhibition of viral replication
Enzyme InhibitionLow nanomolar activity against PNP

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